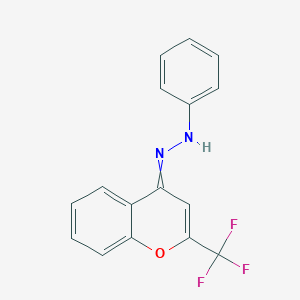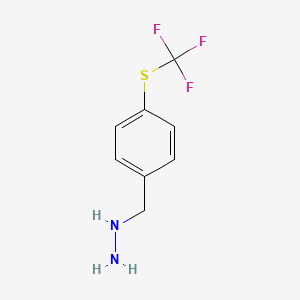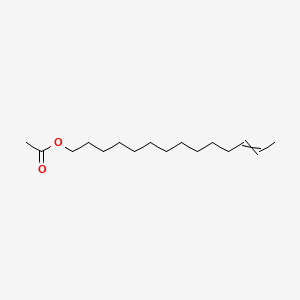
12-Tetradecen-1-ol, acetate, (12E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Tetradecen-1-ol, acetate, (12E)- typically involves the esterification of 12-Tetradecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods: On an industrial scale, the production of 12-Tetradecen-1-ol, acetate, (12E)- can be achieved through the catalytic hydrogenation of 12-Tetradecen-1-ol followed by esterification with acetic acid . The process is optimized to maximize yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohol, 12-Tetradecen-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: 12-Tetradecen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 12-Tetradecen-1-ol, acetate, (12E)- is used as a starting material in the synthesis of various organic compounds . It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a pheromone analog to study insect behavior and communication . It is particularly useful in the study of moths and other insects that use pheromones for mating .
Medicine: While not directly used as a drug, 12-Tetradecen-1-ol, acetate, (12E)- is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors . It is also used as a chemical intermediate in the production of other fine chemicals .
Mechanism of Action
The mechanism of action of 12-Tetradecen-1-ol, acetate, (12E)- involves its interaction with specific molecular targets such as olfactory receptors in insects . The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses such as attraction or repulsion . The exact molecular pathways involved in these processes are still under investigation .
Comparison with Similar Compounds
Z-12-Tetradecen-1-ol acetate: This is a stereoisomer of 12-Tetradecen-1-ol, acetate, (12E)- with the double bond in the Z configuration.
9,12-Tetradecadien-1-ol, acetate, (Z,E)-: This compound has two double bonds at the 9th and 12th positions.
E-11-Methyl-12-tetradecen-1-ol acetate: This compound has a methyl group at the 11th position.
Uniqueness: 12-Tetradecen-1-ol, acetate, (12E)- is unique due to its specific double bond position and the presence of an acetate group, which imparts distinct chemical and biological properties . Its ability to act as a pheromone analog makes it particularly valuable in entomological research .
Properties
IUPAC Name |
tetradec-12-enyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJBZFQLVNBSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCCCCCCCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
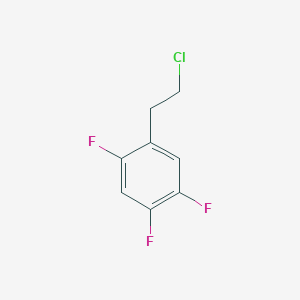
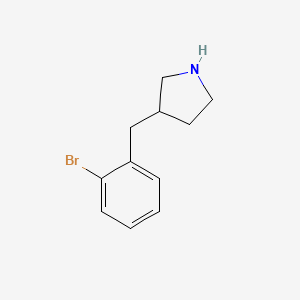
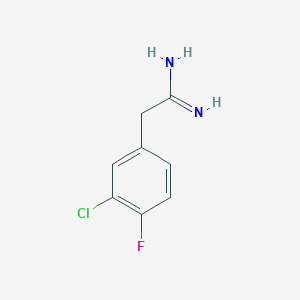

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
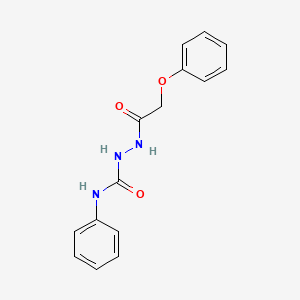
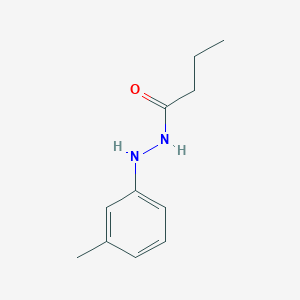

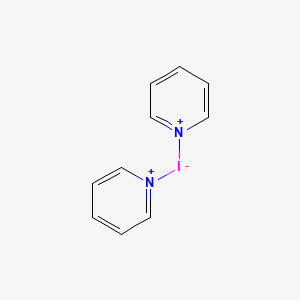
![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
